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Compound of Interest

3-Chloroisoquinoline-7-
Compound Name:
carbaldehyde

Cat. No.: B1430390

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, found in a multitude of
natural products and pharmacologically active compounds. The introduction of a chlorine atom
and a carbaldehyde group onto this scaffold at the 3- and 7-positions, respectively, creates a
versatile bifunctional molecule. The aldehyde group serves as a reactive handle for a wide
array of chemical transformations, enabling the construction of more complex molecular
architectures. The chlorine atom, an electron-withdrawing group, modulates the electronic
properties of the heterocyclic ring system, influencing both its reactivity and potential biological
activity. This unique combination of functional groups makes 3-Chloroisoquinoline-7-
carbaldehyde a valuable building block for the synthesis of novel compounds with potential
therapeutic applications.

Physicochemical and Spectroscopic Properties

While experimentally determined data for 3-Chloroisoquinoline-7-carbaldehyde is scarce, we
can predict its key properties based on known data for its isomers and related compounds.

Core Chemical Properties
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Predicted .

Property ) Source/Basis
Valuel/lnformation

Molecular Formula C10HeCINO Based on chemical structure

Molecular Weight 191.61 g/mol Based on chemical structure[1]
Likely a solid at room Based on isomers and

Physical State
temperature analogs[1]

Expected to be soluble in
common organic solvents like General property of similar

Solubility . .
DMF, DMSO, and chlorinated organic compounds
solvents.
Not broadly available in public

CAS Number

databases

Predicted Spectroscopic Data

Direct spectroscopic data for 3-Chloroisoquinoline-7-carbaldehyde is not widely published.
The following predictions are based on the analysis of related structures, such as other
chloroisoquinoline and chloroquinoline carbaldehydes.[1]

» 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons on the isoquinoline ring and a characteristic downfield singlet for the

aldehyde proton.
o Aldehyde Proton (CHO): Expected as a singlet in the & 9-10 ppm region.[1]

o Aromatic Protons: Complex splitting patterns are anticipated in the aromatic region (o 7-9

ppm).[1]

e 13C NMR Spectroscopy: The carbon NMR spectrum will display signals for all ten carbon
atoms.

o Carbonyl Carbon (C=0): A signal is expected in the 6 190-200 ppm range.[1]

o Aromatic Carbons: Signals will appear in the & 120-150 ppm region.[1]
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« Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands
for the key functional groups.

o C=0 Stretch (Aldehyde): A strong absorption is anticipated around 1700 cm~1.[1]

o Aromatic C-H Stretch: Expected above 3000 cm~1.[1]

o C=C and C=N Stretch (Isoquinoline Ring): Vibrations in the 1400-1600 cm~1 region.[1]
o C-CI Stretch: A signal in the fingerprint region.[1]

e Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a
molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[1]
The predicted monoisotopic mass is 191.0138 m/z.[1]

Synthesis and Mechanistic Insights

Detailed experimental protocols for the synthesis of 3-Chloroisoquinoline-7-carbaldehyde
are not readily available. However, a plausible and widely used synthetic route for analogous
compounds is the Vilsmeier-Haack reaction.[2][3][4]

The Vilsmeier-Haack Reaction

This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic
compounds. It typically involves the reaction of a substituted acetanilide or a similar precursor
with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCIs3) and
a formamide like N,N-dimethylformamide (DMF).[2][4]

Reaction Scheme:

Chlorination, Formylation,

Substituted Acetanilide and Cychzatlon

' >
>

3-Chloroisoquinoline-7-carbaldehyde

Vilsmeier Reagent
(DMF/POCI3)
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Caption: General workflow for the synthesis via the Vilsmeier-Haack reaction.

Mechanistic Causality: The Vilsmeier-Haack reaction proceeds through an electrophilic
aromatic substitution mechanism. The Vilsmeier reagent acts as the electrophile, attacking the
electron-rich aromatic ring of the acetanilide precursor. This is followed by cyclization and
subsequent hydrolysis to yield the final aldehyde product. The choice of a substituted
acetanilide is crucial for directing the formylation to the desired position on the isoquinoline
ring.

Generalized Synthetic Protocol

The following is a generalized, self-validating protocol based on procedures for similar
compounds.[4] Researchers should optimize conditions for the specific synthesis of 3-
Chloroisoquinoline-7-carbaldehyde.

» Vilsmeier Reagent Formation: To a flask containing N,N-dimethylformamide (DMF), cooled in
an ice bath, slowly add phosphorus oxychloride (POCIz) dropwise with constant stirring. This
exothermic reaction forms the Vilsmeier reagent.

» Addition of Precursor: Once the Vilsmeier reagent is formed, add the appropriate substituted
acetanilide precursor portion-wise to the reaction mixture.

o Reaction: Heat the reaction mixture, typically between 60-90°C, for several hours. Monitor
the reaction progress using thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice. This will
hydrolyze the reaction intermediate and precipitate the crude product.

 Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further
purification can be achieved by recrystallization from a suitable solvent, such as ethyl
acetate.

Chemical Reactivity and Synthetic Utility
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The reactivity of 3-Chloroisoquinoline-7-carbaldehyde is dominated by its two key functional
groups: the aldehyde and the chloro substituent.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle that can undergo a variety of
transformations, making it a valuable tool for synthetic chemists.

o Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-
chloroisoquinoline-7-carboxylic acid.[5]

e Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (3-
chloroisoquinolin-7-yl)methanol.[6]

o Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of
nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines,
hydrazones, and other intermediates that can be used in further cyclization reactions.[6][7]

e Reductive Amination: This powerful reaction allows for the synthesis of amines from the
aldehyde. The reaction proceeds through the in-situ formation of an imine, which is then
reduced to the corresponding amine.[6]

@—){3-ChIoroisoquinoline-7-carboxylic acid)
(3-ChloroisoquinoIin-?-yI)methanon
~

[S-ChloroisoquinoIine-?-carbaIdehyde):l
Imines, Hydrazones, etc)

Reductive Amination)—)[Substituted Amines]
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Caption: Key reactions of the aldehyde group.

Reactivity of the Chloro Group

The chlorine atom at the 3-position of the isoquinoline ring is generally stable but can be
susceptible to nucleophilic substitution under specific conditions, allowing for further
functionalization of the molecule.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Chloroisoquinoline-7-
carbaldehyde is not readily available, general precautions for handling halogenated aromatic
aldehydes should be followed.

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including
chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust or vapors.[8][9] Avoid contact with skin and eyes.[10]

Storage: Store in a cool, dry place away from heat and direct sunlight.[8] Keep the container
tightly sealed.[8][9]

Disposal: Dispose of in accordance with local, state, and federal regulations.[9]

Conclusion

3-Chloroisoquinoline-7-carbaldehyde represents a promising and versatile building block for
synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides
a comprehensive overview of its predicted properties, plausible synthetic routes, and expected
reactivity based on sound chemical principles and data from analogous compounds. This
information serves as a valuable resource for researchers looking to explore the potential of
this and related molecules in the development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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